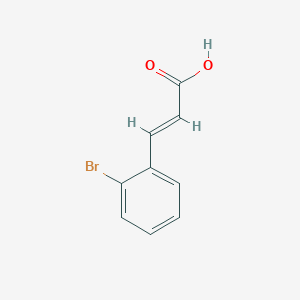

2-Bromocinnamic acid

概要

説明

N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンは、カスパーゼ-3およびカスパーゼ-7の蛍光基質です。アポトーシス(プログラム細胞死)の過程において重要な役割を果たすこれらの酵素の活性を測定するために、生化学的アッセイで広く使用されています。 カスパーゼ-3またはカスパーゼ-7によって切断されると、N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンは、蛍光計で検出できる蛍光分子である7-アミノ-4-メチルクマリンを放出します .

準備方法

合成経路と反応条件: N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンの合成は、ペプチド配列N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸と7-アミノ-4-メチルクマリンのカップリングを伴います。このプロセスには、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、N,N'-ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのペプチドカップリング試薬を使用する必要があります。 反応は、ペプチドの分解を防ぐために穏やかな条件下で行われます .

工業生産方法: 工業環境では、N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンの生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するために、自動ペプチド合成装置の使用が含まれます。 最終製品は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類: N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンは、カスパーゼ-3またはカスパーゼ-7にさらされると、主に加水分解を受けます。 この加水分解反応により、アスパラギン酸残基と7-アミノ-4-メチルクマリン部分の間のペプチド結合が切断されます .

一般的な試薬と条件: 加水分解反応は、通常、生理的pH(約7.4)の緩衝液中で行われます。 これらの反応で使用される一般的な試薬には、カスパーゼ-3またはカスパーゼ-7酵素、還元環境を維持するためのジチオトレイトール(DTT)、およびHEPES(4-(2-ヒドロキシエチル)-1-ピペラジンエタンスルホン酸)などの適切な緩衝液が含まれます .

主な生成物: N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンの加水分解から形成される主な生成物は、7-アミノ-4-メチルクマリンであり、これは強い蛍光を示し、蛍光計を使用して容易に検出できます .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-Bromocinnamic acid and its derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the cinnamic acid structure can enhance biological efficacy against various pathogens, including bacteria and fungi. For instance, derivatives with electron-withdrawing groups have shown improved activity against Mycobacterium tuberculosis, with some exhibiting IC50 values significantly lower than standard treatments .

Cancer Treatment

Cinnamic acid derivatives, including this compound, have been investigated for their potential in cancer therapy. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds linked to magnetic nanoparticles demonstrated enhanced cytotoxicity against breast adenocarcinoma cell lines, indicating a promising avenue for photodynamic therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cinnamic acid derivatives. This compound has been evaluated for its ability to mitigate neurodegenerative diseases through antioxidant mechanisms. Its role in reducing oxidative stress makes it a candidate for further exploration in treating conditions like Alzheimer's disease .

Material Science

Synthesis of Polymers

In material science, this compound serves as a precursor for synthesizing various polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating brominated cinnamic acids into polymer chains can improve flame retardancy and reduce smoke emissions during combustion .

Photopolymerization Applications

The compound is also utilized in photopolymerization processes. Its ability to undergo radical polymerization upon UV irradiation makes it suitable for applications in coatings and adhesives. The efficiency of this compound in initiating polymerization reactions has been documented, leading to the development of advanced materials with tailored properties .

Agrochemicals

Herbicidal Properties

Recent investigations into the herbicidal potential of this compound have shown promising results. Studies indicate that certain derivatives can inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact .

Plant Growth Regulation

Beyond herbicidal activity, this compound has been explored as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species. This characteristic positions it as a valuable tool in agricultural biotechnology .

Table 1: Biological Activities of this compound Derivatives

Table 2: Applications in Material Science

作用機序

N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンは、カスパーゼ-3およびカスパーゼ-7の基質として機能することにより、その効果を発揮します。これらの酵素は、アスパラギン酸残基と7-アミノ-4-メチルクマリン部分の間のペプチド結合を認識して切断します。この切断により、蛍光分子である7-アミノ-4-メチルクマリンが放出され、これは蛍光計を使用して検出および定量できます。 蛍光強度は、カスパーゼ酵素の活性に正比例するため、研究者はさまざまな実験条件下での活性を測定できます .

類似の化合物との比較

N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンは、カスパーゼ活性を測定するために使用されるいくつかの蛍光基質の1つです。類似の化合物には、以下が含まれます。

- N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-p-ニトロアニリド:この基質は、カスパーゼ-3によって切断されると、分光光度計で検出できるp-ニトロアニリンを放出します .

- N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-トリフルオロメチルクマリン:この基質は、切断されると、7-アミノ-4-メチルクマリンとは異なる蛍光特性を持つトリフルオロメチル化クマリン誘導体を放出します .

N-アセチル-アスパラギン酸-グルタミン酸-バリン-アスパラギン酸-7-アミド-4-メチルクマリンの独自性は、カスパーゼ-3およびカスパーゼ-7に対する高感度と特異性、および強力な蛍光シグナルにあります。これは、多くの研究者にとって好ましい選択肢となっています .

類似化合物との比較

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin is one of several fluorogenic substrates used to measure caspase activity. Similar compounds include:

- N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide: This substrate releases p-nitroaniline upon cleavage by caspase-3, which can be detected using a spectrophotometer .

- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin: This substrate releases a trifluoromethylated coumarin derivative upon cleavage, which has different fluorescence properties compared to 7-amino-4-methylcoumarin .

The uniqueness of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin lies in its high sensitivity and specificity for caspase-3 and caspase-7, as well as its strong fluorescence signal, which makes it a preferred choice for many researchers .

生物活性

2-Bromocinnamic acid is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C₉H₇BrO₂) is characterized by a bromine atom at the second position of the cinnamic acid structure. This modification influences its biological activity and pharmacological properties. The molecular structure is essential in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves disrupting bacterial membranes, leading to cell lysis and leakage of intracellular contents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for various bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its efficacy against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various cinnamic acid derivatives, including this compound, the following IC₅₀ values were observed:

- HeLa Cells : IC₅₀ = 15 µg/mL

- MCF-7 Cells : IC₅₀ = 20 µg/mL

- SKOV-3 Cells : IC₅₀ = 18 µg/mL

These results indicate that this compound possesses significant anticancer activity, particularly in inhibiting cell growth and inducing apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 25 |

| Cinnamic Acid | 30 |

| Ascorbic Acid (Vitamin C) | 20 |

This table compares the antioxidant activities of various compounds, highlighting the effectiveness of this compound in neutralizing free radicals .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial : Disruption of bacterial cell membranes.

- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of metastasis.

- Antioxidant : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.

特性

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDOOAFLCMRFX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801035323 | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-56-1, 20595-39-5, 7345-79-1 | |

| Record name | o-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-trans-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。